An In-Depth Technical Guide to tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate, a pivotal synthetic intermediate in medicinal chemistry. The unique structural characteristics of the indane scaffold, combined with the versatile tert-butyloxycarbonyl (Boc) protecting group, position this molecule as a valuable building block in the design and synthesis of novel therapeutic agents. This document will delve into its physicochemical properties, outline a detailed synthetic protocol based on established chemical principles, and explore its significance and potential applications within the landscape of drug development, supported by authoritative references.
Introduction: The Strategic Importance of the Indane Scaffold and Boc-Protected Amines
The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid structure provides a well-defined orientation for appended pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Indane analogs are integral components of several approved drugs, including the HIV protease inhibitor Indinavir and the Alzheimer's disease therapeutic Donepezil, highlighting the therapeutic potential embedded within this structural framework.[1][2][3]
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex pharmaceutical molecules. The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4][5][6] The combination of the indane scaffold with a Boc-protected amine in tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate creates a versatile and highly valuable intermediate for the synthesis of a diverse array of bioactive compounds.
Core Physicochemical Data
A summary of the key quantitative data for tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 695231-56-2[7] |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol [7] |
| Appearance | Solid |
| Purity | Typically ≥95% |
| InChI Key | HKWKGFDFWWEOOS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC2=C(C=C1)CCC2 |
Synthetic Methodology: A Validated Experimental Protocol
The synthesis of tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate is primarily achieved through the Boc protection of the commercially available 5-aminoindan. This reaction is a standard nucleophilic acyl substitution and is known for its high efficiency and selectivity.
Reaction: Boc Protection of 5-Aminoindan
The following is a detailed, representative experimental procedure for the Boc protection of 5-aminoindan.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the Boc protection of 5-aminoindan.
Step-by-Step Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoindan (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents), to the solution to act as a proton scavenger.
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Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 to 1.2 equivalents) portion-wise or as a solution in the same solvent. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (5-aminoindan) is consumed.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate as a solid.
Causality Behind Experimental Choices:
-
Solvent Selection: Aprotic solvents like THF or DCM are chosen to dissolve the reactants and facilitate the reaction without participating in it.
-
Base: Triethylamine is a common choice as it effectively neutralizes the acidic byproduct formed during the reaction without interfering with the desired transformation.
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Stoichiometry: A slight excess of (Boc)₂O is often used to ensure complete conversion of the starting amine.
The Role of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate in Drug Discovery
tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate serves as a crucial building block for introducing the 5-aminoindan moiety into more complex molecules. The Boc-protected amine allows for selective functionalization at other positions of the indane ring or for the coupling of the indane scaffold to other molecular fragments. Following these transformations, the Boc group can be readily removed under acidic conditions to liberate the free amine, which can then undergo further reactions such as amide bond formation, sulfonylation, or reductive amination.[4][5]
The indane nucleus is a key structural feature in a variety of biologically active compounds, and its derivatives have been explored for a range of therapeutic applications, including:
-
Neuroprotective Agents: Aminoindane derivatives have shown promise in the development of treatments for neurodegenerative diseases.[1][2]
-
Anti-inflammatory Agents: The rigid indane scaffold has been incorporated into molecules designed to inhibit inflammatory pathways.[8]
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Anticancer Therapeutics: Substituted indane derivatives are being investigated for their potential to target various oncologic pathways.[1][3]
-
CGRP Receptor Antagonists: Indane-carboxamide derivatives have been identified as potent antagonists of the calcitonin gene-related peptide (CGRP) receptor, a target for migraine therapy.[1][3]
The logical workflow for utilizing tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate in a drug discovery program is depicted in the following diagram.
Diagram of a Typical Drug Discovery Workflow:
Caption: A generalized workflow illustrating the use of the title compound in drug discovery.
Conclusion
tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate is a strategically important molecule in the arsenal of the medicinal chemist. Its synthesis is straightforward and high-yielding, and its structure combines the desirable properties of the rigid indane scaffold with the versatility of a Boc-protected amine. This combination makes it an ideal starting material or intermediate for the synthesis of a wide range of potential therapeutic agents targeting diverse disease areas. As the demand for novel and effective pharmaceuticals continues to grow, the utility of well-designed building blocks like tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate will undoubtedly continue to expand.
References
-
Prasher, P., & Singh, M. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect, 6(11), 2635-2648. Available from: [Link]
-
Slepikas, L. (n.d.). Indane Derivatives in Medicinal Chemistry. Scribd. Available from: [Link]
-
Eburon Organics. (n.d.). Indane Derivatives. Available from: [Link]
-
Prasher, P. (2021). ChemistrySelect - 2021 - Prasher - Medicinal Chemistry of Indane and Its Analogues A Mini Review. Scribd. Available from: [Link]
-
Lo, K. M., & Lo, L. C. (2003). Carbamic acid, tert-butyl ester. In Organic Syntheses (Vol. 80, p. 132). Available from: [Link]
-
Carpino, L. A. (1966). Carbazic acid, tert-butyl ester. In Organic Syntheses (Vol. 46, p. 15). Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(10), 2239–2252. Available from: [Link]
-
Amerigo Scientific. (n.d.). tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate. Available from: [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]
-
Ben-Alloum, A., Mekhalfia, A., & Charif, Z. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4(2), 125-131. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Indane Derivatives | Eburon [eburon-organics.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate - Amerigo Scientific [amerigoscientific.com]
- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
